4-methyl-2-oxo-2H-chromen-7-yl tosyl-L-leucinate
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Overview
Description
4-methyl-2-oxo-2H-chromen-7-yl tosyl-L-leucinate is a synthetic compound derived from the coumarin family. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the structural features of coumarin with tosyl-L-leucine, potentially enhancing its biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl tosyl-L-leucinate typically involves the O-sulfonylation reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with tosyl-L-leucine. The reaction is mediated by a base, such as triethylamine, in a solvent like dichloromethane at ambient temperature . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl tosyl-L-leucinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromenone ring or the tosyl group.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the tosyl position.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity can be studied for potential therapeutic applications.
Medicine: It may have potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl tosyl-L-leucinate involves its interaction with specific molecular targets. The chromenone ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tosyl-L-leucine moiety may enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar in structure but with a benzenesulfonate group instead of tosyl-L-leucine.
(7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid: Another coumarin derivative with different functional groups.
4-Methyl-2-oxo-2H-chromen-7-yl β-D-ribopyranoside: A glycosylated derivative of coumarin.
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl tosyl-L-leucinate is unique due to the combination of the coumarin scaffold with the tosyl-L-leucine moiety. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent.
Properties
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-14(2)11-20(24-31(27,28)18-8-5-15(3)6-9-18)23(26)29-17-7-10-19-16(4)12-22(25)30-21(19)13-17/h5-10,12-14,20,24H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMGAMTFDRVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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